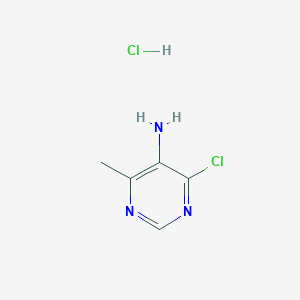

4-Chloro-6-methylpyrimidin-5-amine hydrochloride

Beschreibung

4-Chloro-6-methylpyrimidin-5-amine hydrochloride is a substituted pyrimidine derivative with a molecular formula of C₅H₇ClN₃·HCl. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features:

- A chlorine substituent at position 2.

- A methyl group at position 4.

- An amine group at position 3.

- A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

Pyrimidine derivatives are critical in drug discovery due to their structural similarity to nucleic acid bases. The hydrochloride salt form is often employed in synthetic chemistry to improve reactivity in coupling reactions or as an intermediate in active pharmaceutical ingredient (API) synthesis .

Eigenschaften

IUPAC Name |

4-chloro-6-methylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c1-3-4(7)5(6)9-2-8-3;/h2H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPMDFLFTIBTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Chloro-6-methylpyrimidin-5-amine hydrochloride is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrimidine family, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 6-position. Its synthesis often involves various organic reactions, including Buchwald-Hartwig amination, which allows for the introduction of different substituents to enhance biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves interference with nucleic acid synthesis due to its structural similarity to nucleotides .

Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of pyrimidine have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays have reported IC50 values indicating significant inhibition of COX-2 activity, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs .

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-5-amine | COX-2 | 0.04 ± 0.01 | |

| Derivative A | COX-1 | 0.05 ± 0.02 | |

| Derivative B | AChE | 0.223 |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β). The inhibition of AChE is particularly relevant in neurodegenerative disease research, where maintaining acetylcholine levels is crucial for cognitive function . The reported IC50 values for AChE inhibition indicate moderate potency, suggesting potential applications in treating Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound binds to active sites on enzymes like COX and AChE, modulating their activity.

- Pathway Modulation : It affects biochemical pathways related to inflammation and neurotransmission, potentially leading to therapeutic effects in inflammatory diseases and neurodegeneration .

Case Studies

Several studies have explored the pharmacological applications of this compound:

- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of pyrimidine significantly reduced inflammation markers compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

- Neuroprotective Effects : In vitro studies on SH-SY5Y neuroblastoma cells showed that derivatives exhibited low cytotoxicity while maintaining protective effects against neurotoxic agents .

- Antimicrobial Efficacy : Clinical trials have highlighted its effectiveness against resistant bacterial strains, making it a candidate for new antibiotic formulations .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-Chloro-6-methylpyrimidin-5-amine hydrochloride span several domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism often involves disrupting cellular processes in microorganisms, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro assays have reported IC values comparable to established anti-inflammatory drugs like celecoxib .

- Antiproliferative Activity : Some derivatives have demonstrated the ability to inhibit tumor cell proliferation at low concentrations, suggesting potential applications in cancer therapy. The proposed mechanism includes DNA alkylation due to halogen substituents .

Biological Research

- Targeting Trypanosoma brucei : The compound has been identified as a selective inhibitor of the enzyme AdoMetDC in T. brucei, which is crucial for treating human African trypanosomiasis (HAT). Its ability to penetrate the blood-brain barrier enhances its therapeutic potential against central nervous system infections .

- Structure-Activity Relationships (SAR) : Ongoing research is focused on understanding the SAR of pyrimidine derivatives to optimize their efficacy and selectivity for specific biological targets. This includes modifications to improve binding affinity and reduce toxicity .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial production. Key methods include:

- Palladium-Catalyzed Reactions : These reactions are often employed to introduce various substituents onto the pyrimidine ring, enhancing the compound's biological activity .

- Purification Techniques : Techniques such as recrystallization and chromatography are used to obtain high-purity products necessary for research and development purposes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) supporting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In an experimental model using carrageenan-induced paw edema in rats, derivatives of this compound were tested for anti-inflammatory activity. The results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties that warrant further investigation in clinical settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section evaluates structural analogs of 4-Chloro-6-methylpyrimidin-5-amine hydrochloride, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Variations

Reactivity and Functional Group Impact

- Chlorine vs. Fluorine : Chlorine at C4 (as in the target compound) provides moderate electron-withdrawing effects, facilitating nucleophilic aromatic substitution. Fluorine at C5 (e.g., 4-Chloro-5-fluoropyrimidin-2-amine) increases electronegativity, enhancing binding to biological targets like kinases .

- Amine vs. Nitro Groups : The amine group at C5 in the target compound allows for further functionalization (e.g., acylation). In contrast, nitro groups (e.g., 2,4-Dichloro-5-nitropyrimidine) are typically reduced to amines in synthetic pathways .

- Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility, critical for pharmacological screening, whereas the free base (e.g., 4-Chloro-6-methylpyrimidin-5-amine) is preferred in organic solvent-based reactions .

Key Research Findings

- Synthetic Pathways : The target compound is synthesized via chlorination of 6-methylpyrimidin-5-amine, followed by hydrochloride salt formation. Analogous compounds (e.g., nitro derivatives) require additional steps like nitration or fluorination .

- Stability : The hydrochloride form exhibits superior stability under acidic conditions compared to free-base analogs, as shown in HPLC studies of related pyrimidine salts .

- Biological Activity: Fluorinated analogs (e.g., 4-Chloro-5-fluoropyrimidin-2-amine) show 10-fold higher potency in kinase inhibition assays compared to non-fluorinated derivatives, attributed to enhanced target binding .

Vorbereitungsmethoden

Ring Assembly via Cyclocondensation Reactions

Pyrimidine rings are commonly synthesized through cyclocondensation of β-diketones with amidines or urea derivatives. For 6-methylpyrimidines, methyl-substituted β-diketones (e.g., acetylacetone) react with guanidine hydrochloride under acidic conditions to yield 4,6-dimethylpyrimidin-2-amine. Subsequent regioselective chlorination at position 4 and amination at position 5 are required to achieve the target structure.

Halogenation Strategies for Position 4

Chlorination at position 4 is frequently accomplished using phosphorus oxychloride (POCl₃) in the presence of catalytic organic amines. For example, 6-methylpyrimidin-5-amine undergoes chlorination at 80–105°C with POCl₃ and dimethylformamide (DMF), yielding 4-chloro-6-methylpyrimidin-5-amine. Excess POCl₃ is removed via reduced-pressure distillation (-0.06 to -0.095 MPa), and the crude product is precipitated using ice-water mixtures.

Table 1: Chlorination Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–105°C | Maximizes substitution |

| POCl₃ Equivalents | 2.5–3.0 | Prevents underchlorination |

| Catalyst (DMF) | 10–15 wt% | Accelerates reaction |

| Reaction Time | 6–8 hours | Ensures completion |

Regioselective Amination at Position 5

Introducing the amine group at position 5 presents challenges due to competing reactions at other ring positions. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed amination are the predominant approaches.

Nucleophilic Aromatic Substitution

A chlorine or iodine atom at position 5 can be displaced by ammonia or ammonium salts under high-temperature conditions. For instance, heating 4-chloro-5-iodo-6-methylpyrimidin-2-amine with aqueous ammonia at 120°C in a sealed reactor facilitates iodine displacement, yielding the 5-amine derivative. The reaction requires polar aprotic solvents (e.g., dimethyl sulfoxide) to stabilize the transition state.

Palladium-Catalyzed Amination

Buchwald-Hartwig amination offers superior regiocontrol for electron-deficient pyrimidines. Using palladium acetate and Xantphos as a ligand, 4-chloro-5-bromo-6-methylpyrimidine reacts with benzophenone imine to install a protected amine group, which is subsequently deprotected with hydrochloric acid. This method achieves yields >85% but necessitates stringent oxygen-free conditions.

Hydrochloride Salt Formation

The free base 4-chloro-6-methylpyrimidin-5-amine is hygroscopic and prone to decomposition. Conversion to the hydrochloride salt enhances stability and facilitates purification.

Acid-Base Titration

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. The hydrochloride precipitates as a white crystalline solid, which is isolated via filtration and washed with cold diethyl ether.

Table 2: Hydrochloride Formation Conditions

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | Ethanol | High solubility |

| HCl Equivalents | 1.1–1.3 | Ensures complete protonation |

| Temperature | 0–5°C | Minimizes decomposition |

Industrial Scalability and Process Optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-methylpyrimidin-5-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a pyrimidine precursor (e.g., 4,6-dichloro-5-methylpyrimidine) with ammonia or an amine source under controlled conditions. For optimization:

- Temperature : Reactions are typically conducted at 80–90°C in anhydrous solvents (e.g., ethanol or dioxane) to enhance nucleophilicity .

- Catalysts : Zinc powder or acetic acid may accelerate substitutions, as seen in analogous pyrimidine syntheses .

- Purification : Crystallization from ethanol or hexane yields high-purity products (melting point analysis is critical for validation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹ and C-Cl at ~600–800 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm, pyrimidine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric agreement with the molecular formula .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Melting Point Analysis : Sharp melting points (e.g., 246–248°C for analogous compounds) indicate high crystallinity and purity .

- TLC : Silica gel plates with ethyl acetate/hexane mixtures (1:3 ratio) can monitor reaction progress .

Advanced Research Questions

Q. What strategies are effective for identifying and synthesizing impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dechlorinated or dimerized species). For synthesis:

- Hydrolysis impurities: React the compound with water under acidic/alkaline conditions .

- Oxidation byproducts: Expose to H₂O₂ or air to simulate degradation pathways .

- Isolation : Preparative HPLC or column chromatography isolates impurities for structural validation via NMR .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., hydrolysis to 6-methylpyrimidin-5-amine) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic degradation. Use amber glassware for light-sensitive batches .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–13) to identify optimal formulation conditions .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : React with aryl halides using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to form C-N bonds. Monitor regioselectivity via GC-MS .

- Nucleophilic Aromatic Substitution : Study kinetics with amines/thiols to determine rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites and transition states for mechanistic validation .

Q. How can researchers optimize the scalability of this compound synthesis for industrial-grade batches?

- Methodological Answer :

- Solvent Selection : Replace ethanol with cheaper solvents (e.g., toluene) while maintaining yield via Dean-Stark traps for azeotropic water removal .

- Catalyst Recycling : Immobilize zinc or Pd catalysts on silica to reduce costs and waste .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.